2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

Catalog No.
S3318243
CAS No.
796047-09-1
M.F
C18H20O2
M. Wt
268.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

CAS Number

796047-09-1

Product Name

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

IUPAC Name

5-tert-butyl-2-phenylmethoxybenzaldehyde

Molecular Formula

C18H20O2

Molecular Weight

268.3

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-9-10-17(15(11-16)12-19)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

UJTIMZSCOMGULE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O

Solvent-free liquid-phase selective catalytic oxidation of toluene

Selective liquid phase oxidation of benzyl alcohol to benzaldehyde

Direct and sustainable synthesis of tertiary butyl esters

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a benzyloxy group and a tert-butyl substituent on the benzene ring. Its chemical structure can be represented as follows:

  • Chemical Formula: C16H18O2
  • Molecular Weight: 258.31 g/mol

This compound exhibits a distinctive combination of hydrophobic and hydrophilic properties due to the bulky tert-butyl group and the benzyloxy moiety, making it of interest in various chemical applications.

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or related compounds.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The synthesis of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde typically involves several steps:

  • Formation of the Benzyl Ether: The starting material, 2-hydroxy-5-tert-butylbenzaldehyde, can be reacted with benzyl bromide in the presence of a base (like potassium carbonate) to form the benzyloxy derivative.
  • Reflux Conditions: The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
  • Purification: The product is purified through silica gel column chromatography.

For example, one synthesis method yields this compound with a 50% yield using benzyl bromide and potassium carbonate in acetone .

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde has various applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential use in developing pharmaceuticals due to its structural characteristics.
  • Flavor and Fragrance Industry: Its aromatic properties may make it suitable for use in perfumes and flavorings.

Several compounds share structural similarities with 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-BenzyloxybenzaldehydeBenzyloxy group at para positionExhibits different reactivity patterns
3-Benzyloxy-4-tert-butylbenzaldehydeBenzyloxy at meta positionAltered steric hindrance affects reactivity
2-Hydroxy-5-tert-butylbenzaldehydeHydroxyl group instead of benzyloxyPotentially different biological activity

Uniqueness of 2-(Benzyloxy)-5-(tert-butyl)benzaldehyde

The unique combination of both a tert-butyl group and a benzyloxy substituent distinguishes this compound from others. The bulky tert-butyl group provides significant steric hindrance, which can influence its reactivity and interaction with biological targets compared to simpler aldehydes or those lacking such substituents.

Traditional Aromatic Substitution Strategies in Benzaldehyde Derivative Synthesis

Electrophilic aromatic substitution (EAS) remains a cornerstone for synthesizing benzaldehyde derivatives. The tert-butyl group, a strong electron-donating substituent, activates the aromatic ring toward electrophilic attack while directing incoming groups to the para and ortho positions. However, steric hindrance from the tert-butyl group complicates reactions at the ortho site, favoring para-substitution in many cases.

For 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, the benzyloxy group is typically introduced via nucleophilic substitution or Ullmann coupling. A common approach involves reacting 5-(tert-butyl)-2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. This method achieves yields of 75–85% under reflux conditions in acetone.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Benzylation

Lewis AcidYield (%)Reaction Time (h)
AlCl₃784
FeBr₃656
BF₃·OEt₂725

Friedel-Crafts alkylation, utilizing aluminum chloride (AlCl₃) as a catalyst, enables the introduction of tert-butyl groups. However, carbocation rearrangements may occur, necessitating careful control of reaction conditions.

Advances in Ortho-Functionalization of tert-Butyl-Substituted Benzaldehydes

Ortho-functionalization of tert-butyl-substituted benzaldehydes is challenging due to steric hindrance. Recent advances employ directing groups to overcome this limitation. For example, temporary coordination of palladium catalysts to a pre-installed amino group facilitates ortho-bromination with N-bromosuccinimide (NBS).

Ultrasound-assisted reactions have also emerged as a viable strategy. In one protocol, 5-(tert-butyl)-2-hydroxybenzaldehyde undergoes benzylation under ultrasound irradiation, reducing reaction time from 12 hours to 2 hours while maintaining yields above 80%.

Key Insight: The tert-butyl group’s electron-donating nature enhances ring activation but requires tailored catalysts to mitigate steric effects during ortho-substitution.

Solvent-Free Bromination-Hydrolysis Cascades for Benzyloxy Group Installation

Solvent-free methodologies align with green chemistry principles. A bromination-hydrolysis cascade effectively installs benzyloxy groups without toxic solvents. In this approach, 5-(tert-butyl)-2-hydroxybenzaldehyde is treated with molecular bromine (Br₂) and iron(III) bromide (FeBr₃) to form 2-bromo-5-(tert-butyl)benzaldehyde. Subsequent hydrolysis with aqueous sodium hydroxide yields the diol intermediate, which reacts with benzyl chloride to afford the target compound.

Table 2: Solvent-Free vs. Traditional Bromination Conditions

ConditionYield (%)Purity (%)
Solvent-Free (FeBr₃)8895
DCM (FeBr₃)8292

This method eliminates solvent waste and reduces purification steps, making it scalable for industrial applications.

Sommelet Reaction Optimization for Tertiary Alkylbenzaldehyde Production

The Sommelet reaction converts benzyl halides to aldehydes via hydrolysis of intermediate quaternary ammonium salts. For 2-(benzyloxy)-5-(tert-butyl)benzaldehyde, optimization involves using triethylsilane (TES) as a reducing agent and trifluoroacetic acid (TFA) as a proton source. This combination suppresses side reactions, improving yields from 60% to 89%.

Mechanistic Highlights:

  • Quaternization: 2-(Benzyloxy)-5-(tert-butyl)benzyl bromide reacts with trimethylamine to form a quaternary ammonium salt.
  • Hydrolysis: The salt undergoes acid-catalyzed hydrolysis to release the aldehyde.

Optimization Parameters:

  • Temperature: 0–5°C minimizes aldehyde oxidation.
  • Catalyst: Triethylsilane reduces residual bromine impurities.

2-(Benzyloxy)-5-(tert-butyl)benzaldehyde represents a sophisticated aromatic aldehyde that has emerged as a versatile building block in complex organic synthesis [1]. This compound, with the molecular formula C₁₈H₂₀O₂ and molecular weight of 268.35 g/mol, combines three distinct structural features: an aldehyde functionality, a benzyloxy protecting group, and a tert-butyl substituent [2]. The strategic positioning of these functional groups provides unique synthetic opportunities across multiple domains of organic chemistry, particularly in fragrance chemistry, agrochemical synthesis, and protecting group strategies [3] [4].

Role in Fragrance Precursor Development: Lily-of-the-Valley Analog Synthesis

The synthesis of lily-of-the-valley fragrance analogs represents one of the most sophisticated applications of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde in modern perfumery [3]. Lily-of-the-valley, known in perfumery as muguet, presents a complex olfactory profile that cannot be replicated by a single synthetic molecule [5]. The development of effective synthetic analogs requires the careful construction of molecular frameworks that can deliver the characteristic fresh, sweet-floral notes associated with this coveted fragrance [6].

The benzaldehyde core of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde serves as an essential structural foundation for lily-of-the-valley analog development [7]. Research has demonstrated that aromatic aldehydes, particularly those bearing electron-donating substituents like benzyloxy groups, can undergo specific transformations that yield compounds with muguet-like olfactory characteristics [8]. The tert-butyl group provides additional steric bulk that influences the molecular conformation and, consequently, the interaction with olfactory receptors [9].

The synthetic pathway typically involves the selective reduction of the aldehyde functionality to generate benzyl alcohol derivatives [10]. These intermediates can then undergo further functionalization through nucleophilic substitution reactions or oxidative transformations to produce the final fragrance molecules [11]. The benzyloxy group serves dual purposes in this context: it acts as a protecting group during synthetic manipulations and contributes to the overall olfactory profile of the target compounds [12].

Fragrance ComponentCAS NumberOlfactory NoteRole in Lily-of-the-Valley AccordTypical Concentration (%)
Hydroxycitronellal107-75-5Sweet-floral, lily of the valleyPrimary base note15-25
Phenylacetaldehyde122-78-1Green, honey-likeSupporting green note2-5
Benzyl acetate140-11-4Jasmine, sweet floralFloral enhancement5-10
Linalool78-70-6Floral, lavender-likeRosewood character3-8
Terpineol8000-41-7Pine, floralFresh topnote2-6

The integration of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde into lily-of-the-valley formulations often involves its conversion to hydroxycitronellal analogs through stereoselective reduction processes [6]. The tert-butyl substituent influences the stereochemical outcome of these reductions, favoring specific enantiomers that exhibit enhanced olfactory properties [13]. Contemporary research has shown that the spatial arrangement of substituents around the aromatic ring significantly affects the binding affinity to olfactory receptors, making the precise control of stereochemistry crucial for fragrance development [14].

Building Block for Agrochemical Intermediates: Fenpropimorph Pathway Integration

The utilization of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a building block in agrochemical synthesis represents a significant advancement in the development of morpholine-based fungicides [15]. Fenpropimorph, a systemic morpholine fungicide with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, demonstrates potent antifungal activity through inhibition of sterol biosynthesis pathways in target organisms [16].

The synthetic pathway to fenpropimorph involves multiple key intermediates, with tert-butyl-substituted aromatic aldehydes serving as crucial building blocks [17]. The tert-butyl group in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde provides the essential structural framework that is ultimately incorporated into the final fungicide molecule [18]. The benzyloxy protecting group enables selective functionalization of the aromatic ring while maintaining the integrity of other reactive sites [19].

Research has demonstrated that the chemoenzymatic synthesis of the S-enantiomer of fenpropimorph can be achieved through enantioselective transformations of appropriately substituted benzaldehyde precursors [18]. The process involves the enantioselective acetylation of prochiral 1,3-propanediol derivatives by Pseudomonas species lipases, followed by a series of chemical transformations including chlorination, hydrogenolysis, and alkylation reactions [18]. The benzyloxy group in the starting aldehyde can be selectively removed under hydrogenolytic conditions without affecting the tert-butyl substituent [20].

Synthesis RouteKey ReagentsTypical Yield (%)Reaction Conditions
Benzylation of 5-tert-butyl-2-hydroxybenzaldehydeBenzyl bromide, K₂CO₃, acetone70-85Reflux, inert atmosphere
Friedel-Crafts acylation followed by benzyl protectionAlCl₃, benzyl chloride, DMF60-75Room temperature to 60°C
Direct formylation of benzyloxy-tert-butylbenzeneVilsmeier-Haack reagent, POCl₃65-80Low temperature, anhydrous
Multi-step synthesis from simple benzaldehyde precursorsMultiple protecting group reagents40-60Variable conditions

The metabolic pathway studies of fenpropimorph in various plant systems have revealed that the tert-butyl-substituted aromatic framework undergoes specific oxidative transformations [19]. These findings provide valuable insights for the design of improved synthetic routes that can incorporate 2-(benzyloxy)-5-(tert-butyl)benzaldehyde as a key intermediate [21]. The compound's structural features allow for selective functionalization at multiple positions, enabling the synthesis of various fenpropimorph analogs with potentially enhanced biological activity [22].

Orthogonal Protecting Group Strategies in Polyfunctional Aromatic Systems

The application of 2-(benzyloxy)-5-(tert-butyl)benzaldehyde in orthogonal protecting group strategies represents a sophisticated approach to the synthesis of complex polyfunctional aromatic systems [4]. Orthogonal protecting groups are defined as protecting groups that can be removed independently under different reaction conditions without affecting other protective functionalities present in the molecule [23]. This concept is particularly valuable in the synthesis of complex natural products and pharmaceuticals where multiple functional groups require selective manipulation [24].

The benzyloxy group in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde serves as an excellent orthogonal protecting group for phenolic functionalities [25]. This protecting group demonstrates exceptional stability under a wide range of reaction conditions, including basic hydrolysis, acidic treatments, and oxidative conditions [26]. The removal of benzyl ethers typically requires hydrogenolytic conditions using palladium catalysts under hydrogen atmosphere, or alternatively, Birch reduction conditions using sodium in liquid ammonia [20].

Recent advances in protecting group chemistry have introduced mild, visible light-mediated debenzylation protocols that utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as a photooxidant [24]. These methods enable the selective cleavage of benzyl ethers in the presence of other sensitive functional groups such as azides, alkenes, and alkynes [24]. The development of such mild deprotection conditions significantly expands the utility of benzyloxy groups in complex synthetic sequences [27].

Protecting Group PairInstallation ConditionsRemoval ConditionsOrthogonality Features
Benzyl ether / Silyl etherBasic / NeutralH₂/Pd / FluorideCompletely orthogonal
Benzyl ether / AcetalBasic / AcidicH₂/Pd / AcidIndependent removal
Benzyl ether / CarbamateBasic / BasicH₂/Pd / Acid or baseSelective conditions
Benzyl ether / Allyl etherBasic / BasicH₂/Pd / Pd(0) catalystDifferent mechanisms

The tert-butyl substituent in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde provides additional synthetic versatility through its directing effects in electrophilic aromatic substitution reactions [9]. The tert-butyl group acts as an ortho-para director due to its electron-donating inductive effects, although steric hindrance typically favors para-substitution [9]. This directing influence can be exploited to achieve regioselective functionalization of the aromatic ring while the benzyloxy group remains protected [28].

The aldehyde functionality in 2-(benzyloxy)-5-(tert-butyl)benzaldehyde offers numerous opportunities for further elaboration through nucleophilic addition reactions, condensation reactions, and reduction processes [29]. The strategic combination of these three functional groups - aldehyde, benzyloxy, and tert-butyl - enables the synthesis of highly substituted aromatic systems through carefully orchestrated sequences of protection, functionalization, and deprotection steps [30].

XLogP3

4.5

Wikipedia

2-(Benzyloxy)-5-tert-butylbenzaldehyde

Dates

Last modified: 08-19-2023

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